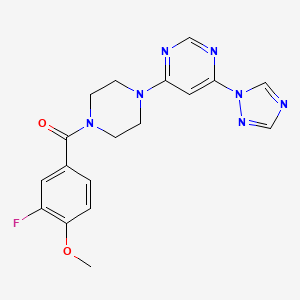

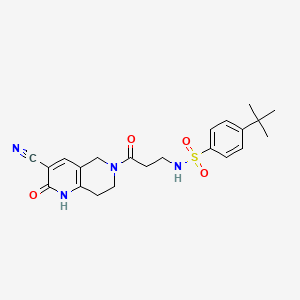

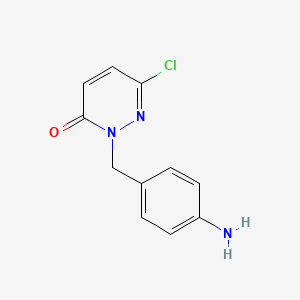

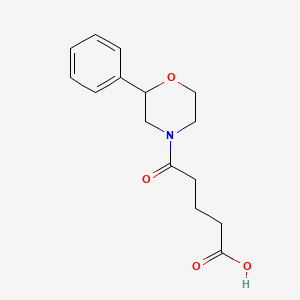

5-Oxo-5-(2-phenylmorpholino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

Research has shown that certain compounds, such as R 68 070, which is chemically related to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual mechanism has been found to be active both in vivo in humans and in experimental animals. It has been observed to inhibit platelet TXA2 synthetase activity, increase serum levels of immunoreactive metabolites, and reduce platelet aggregation, without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles of various metabolites of arachidonic acid in pathology (Clerck et al., 1989).

Cholecystokinin Antagonism

Derivatives of 5-Oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds have shown a high affinity for pancreatic CCK receptors and exhibit competitive, specific, and potent antagonism in various biological systems. They have demonstrated the ability to antagonize the contraction of the gall bladder and ileum smooth muscles, inhibit the satiety effect of CCK, and offer protective effects against pancreatitis. Lorglumide's pharmacological properties, low toxicity, and oral activity make it a candidate for diagnostic or therapeutic use in human pathologies where CCK is involved (Makovec et al., 1987).

Eosinophil Chemoattractant Synthesis

5-Oxo-ETE, a compound structurally similar to this compound, acts as a potent granulocyte chemoattractant. It is formed by the oxidation of the 5-lipoxygenase product 5-HETE. The synthesis of 5-Oxo-ETE can be enhanced by oxidative stress, indicating its potential role in promoting further infiltration of granulocytes into inflammatory sites. This suggests its possible application in studying inflammatory responses and the development of targeted therapies for inflammatory diseases (Erlemann et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as nitric oxide synthase (nos) .

Mode of Action

Related compounds have been shown to inactivate neuronal nos by various mechanistic pathways .

Result of Action

It belongs to the class of organic compounds known as glutamine and derivatives , which may suggest its potential involvement in related biological processes.

Propriétés

IUPAC Name |

5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVWGSLQWOGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)

![3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile](/img/structure/B2834560.png)

![4-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine](/img/structure/B2834565.png)

![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2834576.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)